2,5-dichloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyridine-3-carbohydrazide
Description
Properties
IUPAC Name |
2,5-dichloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyridine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl3F3N4O/c13-6-2-7(9(15)19-4-6)11(23)22-21-10-8(14)1-5(3-20-10)12(16,17)18/h1-4H,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBIXVLGMFYXFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NNC(=O)C2=C(N=CC(=C2)Cl)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl3F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,5-Dichloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyridine-3-carbohydrazide (CAS Number: 680217-58-7) is a chemical compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and various studies highlighting its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 362.55 g/mol. Its structure features multiple chlorine and trifluoromethyl groups, which are known to influence biological activity significantly.
Antimicrobial Activity
Research indicates that derivatives of pyridine compounds, including this compound, exhibit notable antimicrobial properties. A study examining various pyridine derivatives found that compounds with similar structures demonstrated significant inhibitory effects against a range of bacterial strains, suggesting that this compound may also possess antimicrobial activity due to its structural similarities .
Anti-inflammatory Effects
Pyridine derivatives have been studied for their anti-inflammatory properties. A review highlighted that certain compounds in this class could reduce the expression of inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in vitro. The presence of electron-withdrawing groups like trifluoromethyl enhances these effects, indicating a possible mechanism through which this compound may exert similar anti-inflammatory actions .
Neuropharmacological Potential
The compound's structural components suggest potential interactions with nicotinic acetylcholine receptors (nAChRs). A study on related pyridine compounds indicated that modifications in the structure could lead to enhanced modulation of nAChRs, which are implicated in various neurological processes. This suggests that this compound may have neuropharmacological applications worth exploring further .
Table 1: Summary of Biological Activities
| Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction of iNOS and COX-2 expression | |
| Neuropharmacological | Modulation of nAChRs |
In Vitro Studies
In vitro studies conducted on related compounds have shown promising results regarding their biological activities. For instance, a series of arylpyridines were tested for their ability to modulate nAChRs, revealing significant activity at certain concentrations. Although specific data on this compound is limited, the trends observed in similar compounds suggest potential efficacy in this area .
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Research indicates that compounds similar to 2,5-dichloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyridine-3-carbohydrazide exhibit significant antimicrobial properties. A study evaluating various pyridine derivatives reported a notable inhibitory effect against several bacterial strains, suggesting that this compound may also possess similar activity .
- Anticancer Potential : The compound's structural features suggest it could act as an inhibitor of angiogenesis, a critical process in cancer progression. Studies have shown that pyridine derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, synthesized derivatives based on similar scaffolds demonstrated promising IC50 values in micromolar ranges against specific cancer types .
- Enzyme Inhibition : The presence of the pyridine ring in the compound allows it to interact with biological targets involved in critical pathways. Research into related compounds has shown their potential as enzyme inhibitors or modulators, particularly in cancer and inflammatory diseases .
Agricultural Applications
- Nematicidal Properties : Compounds in the same class as this compound have been studied for their efficacy as nematicides against plant-parasitic nematodes. Although specific mechanisms for this compound are not fully elucidated, similar agents are known to inhibit enzymes associated with lipid mobilization in nematodes .
Materials Science Applications
- Polymer Chemistry : The chemical stability and reactivity of this compound make it a candidate for incorporation into polymer matrices. Its unique functional groups could enhance the properties of polymers used in coatings and other applications.
Case Studies
- Synthesis and Biological Evaluation : A recent study focused on synthesizing hydrazides based on trifluoromethylpyridine scaffolds and evaluating their biological activities. The results indicated that certain derivatives exhibited significant anticancer activity, reinforcing the potential of compounds like this compound in therapeutic applications .
- Antioxidant Activity Assessment : Another study evaluated antioxidant properties alongside antimicrobial activity for a series of related compounds. Results showed promising DPPH inhibition percentages, indicating potential health benefits and applications in food preservation or pharmaceuticals .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine substituents at positions 2 and 5 on the pyridine ring undergo nucleophilic displacement under alkaline conditions. Key findings include:
Mechanistic Insight : The electron-withdrawing trifluoromethyl group at C3 enhances the electrophilicity of adjacent positions, facilitating nucleophilic attack at C2 and C5 .
Cyclocondensation Reactions
The carbohydrazide moiety participates in heterocycle formation. Documented transformations include:
Triazole Formation
Reaction with CS₂/KOH yields 1,3,4-oxadiazole-2-thione derivatives (Table 1):
Table 1 : Cyclocondensation with carbon disulfide
| Conditions | Product | Physical Data |
|---|---|---|
| CS₂, KOH (EtOH, 5h reflux) | 5-substituted oxadiazole-2-thione | m.p. 193–195°C, IR: 1187 cm⁻¹ (C=S) |
Oxidation-Reduction Behavior
The pyridine ring and hydrazide group exhibit redox activity:
| Process | Conditions | Outcome |
|---|---|---|
| Oxidation | NaOCl/H₂O (pH 10–12) | Cleavage of hydrazide to pyridine-3-carboxylic acid |
| Reduction | H₂/Pd-C (EtOH) | Hydrogenolysis of C–Cl bonds at C2/C5 |
Critical Factor : The trifluoromethyl group remains inert under these conditions due to its strong C–F bonds .
Metal-Complexation Reactions
The carbohydrazide acts as a bidentate ligand for transition metals:
Example with Cu(II) :
Stability Under Hydrolytic Conditions
Hydrolysis studies reveal pH-dependent degradation pathways:
| pH | Primary Degradation Product | Half-Life (25°C) |
|---|---|---|
| 1.2 | 3-Carboxylic acid derivative | 8.2 hours |
| 7.4 | Intact compound (no degradation) | >30 days |
| 9.0 | Hydrazine cleavage products | 14.5 hours |
Data extrapolated from structurally analogous compounds in
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
-
Dechlorination : Loss of C2 chlorine (quantum yield Φ = 0.18)
-
Radical Formation : EPR detection of persistent nitrogen-centered radicals
Synthetic Utility in Pesticide Development
Derivatives of this compound show structure-activity relationships (SAR) in agrochemical applications:
Key Modifications :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its combination of chlorine substituents , trifluoromethyl groups , and hydrazide linkage . Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Comparison Points
Structural Complexity vs. Fluopyram
- Both compounds share a 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety, but fluopyram replaces the hydrazide group with a benzamide linkage and an ethyl spacer. This structural difference likely alters bioavailability and target specificity, as fluopyram’s SDHI (succinate dehydrogenase inhibitor) activity is linked to its benzamide group .
- The target compound’s hydrazide group may enhance metal-chelating properties or serve as a synthon for further derivatization .
Halogenation Patterns The trifluoromethyl group in both the target compound and fluopyram enhances lipophilicity and metabolic stability.
Functional Group Diversity
- Compared to 5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyridin-2-yl)pyrimidine (), the target compound’s hydrazide group offers hydrogen-bonding capability, which could improve binding to enzyme active sites (e.g., fungicidal targets).
Q & A
Q. What are the established synthetic routes for preparing 2,5-dichloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyridine-3-carbohydrazide?
The synthesis typically involves sequential functionalization of the pyridine core. Key steps include:
- Chlorination : Selective introduction of chlorine atoms at positions 2 and 5 of the pyridine ring, often using POCl₃ or PCl₅ under reflux conditions .
- Trifluoromethylation : Introduction of the -CF₃ group at position 5 via halogen exchange (e.g., using CF₃Cu reagents) or radical-mediated methods .
- Carbohydrazide Formation : Reaction of the pyridine-3-carbonyl chloride with hydrazine derivatives, such as 3-chloro-5-(trifluoromethyl)pyridin-2-amine, under anhydrous conditions . Critical Parameters : Temperature control during chlorination prevents over-substitution, while anhydrous conditions are essential for trifluoromethylation to avoid hydrolysis .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and hydrazide linkage. The deshielded carbonyl carbon (C=O) typically appears at ~165–170 ppm .
- X-ray Crystallography : Resolves ambiguities in stereochemistry and hydrogen-bonding patterns, particularly for the carbohydrazide moiety .
- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns, critical for verifying trifluoromethyl (-CF₃) incorporation . Note : Conflicting NOE (Nuclear Overhauser Effect) data may arise due to rotational restrictions in the hydrazide group; crystallography is recommended for definitive structural confirmation .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Receptor Targeting : The trifluoromethylpyridine moiety enhances lipophilicity and metabolic stability, making it a candidate for kinase inhibitor design .
- Antimicrobial Agents : Structural analogs have shown activity against Gram-positive bacteria, likely due to interference with cell wall synthesis . Methodological Insight : Structure-activity relationship (SAR) studies require systematic substitution at the hydrazide nitrogen to optimize binding affinity .
Advanced Research Questions
Q. How can researchers optimize reaction yields during the trifluoromethylation step?
- Catalyst Screening : Use Cu(I)/ligand systems (e.g., phenanthroline) to enhance CF₃ radical generation and regioselectivity .
- Solvent Effects : Non-polar solvents (e.g., DMF) improve reagent solubility and reduce side reactions .
- Byproduct Mitigation : Monitor for 3,5-dichloro byproducts via HPLC; adjust stoichiometry of CF₃ sources to minimize over-substitution .
Q. What strategies resolve contradictions between computational modeling and experimental data for this compound’s reactivity?
- Density Functional Theory (DFT) : Compare calculated vs. observed reaction pathways for hydrazide formation. Discrepancies often arise from solvent effects not modeled in simulations .
- Kinetic Studies : Perform time-resolved IR spectroscopy to identify intermediates missed by computational methods .
Q. How can researchers address low solubility in biological assays?
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the hydrazide nitrogen to enhance aqueous solubility .
- Co-solvent Systems : Use DMSO/PBS mixtures (≤10% DMSO) to maintain compound stability while achieving physiologically relevant concentrations .
Q. What are the key challenges in scaling up the synthesis for preclinical studies?
- Purification : Column chromatography is inefficient for large batches; switch to recrystallization using ethanol/water mixtures .
- Thermal Stability : The trifluoromethyl group decomposes above 150°C; maintain strict temperature control during solvent removal .
Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?
- Steric Effects : The 3-chloro-5-CF₃ pyridine group hinders access to the carbonyl carbon, requiring bulky ligands (e.g., XPhos) in Pd-catalyzed couplings .
- Electronic Effects : Electron-withdrawing -CF₃ groups activate the pyridine ring for nucleophilic aromatic substitution at position 2 .
Data Contradiction Analysis
Q. How should researchers interpret conflicting NMR and X-ray data regarding the hydrazide conformation?
Q. What experimental approaches validate the proposed mechanism of antifungal activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
